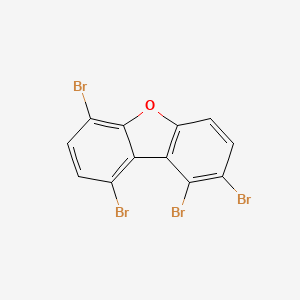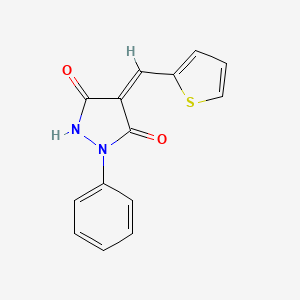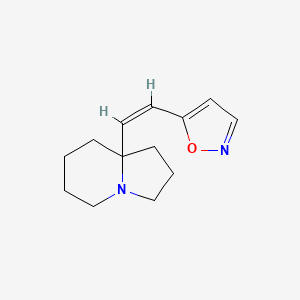
(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole: is a complex organic compound characterized by its unique structural features The compound consists of an isoxazole ring attached to an octahydroindolizinyl group via a vinyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole typically involves multi-step organic reactions. The process begins with the preparation of the octahydroindolizinyl precursor, followed by the introduction of the vinyl group and subsequent formation of the isoxazole ring. Common reagents used in these steps include aldehydes, amines, and nitrile oxides. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group in the compound can participate in substitution reactions, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure could lead to the development of new treatments for various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its specific chemical properties.
Comparación Con Compuestos Similares
Similar Compounds:
- (Octahydroindolizin-8a-yl)methanol
- 1-(Octahydroindolizin-8a-yl)methanamine dihydrochloride
Comparison: Compared to these similar compounds, (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole stands out due to its unique vinyl linkage and isoxazole ring
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
5-[(Z)-2-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C13H18N2O/c1-2-10-15-11-3-7-13(15,6-1)8-4-12-5-9-14-16-12/h4-5,8-9H,1-3,6-7,10-11H2/b8-4- |
Clave InChI |
YCPJLPTVEGIWAS-YWEYNIOJSA-N |
SMILES isomérico |
C1CCN2CCCC2(C1)/C=C\C3=CC=NO3 |
SMILES canónico |
C1CCN2CCCC2(C1)C=CC3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


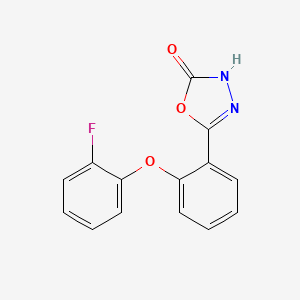

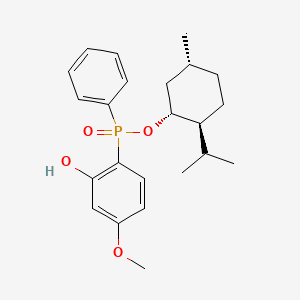


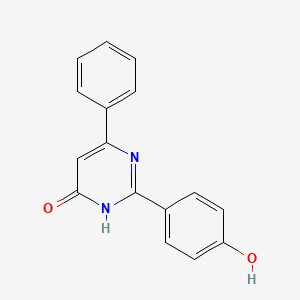
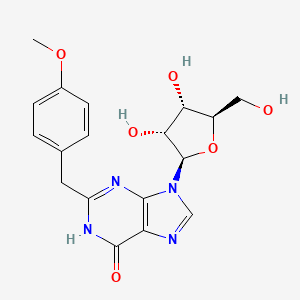
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)

